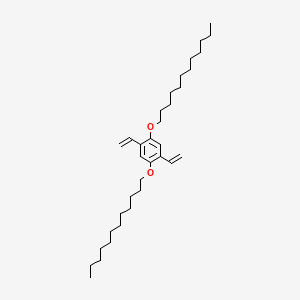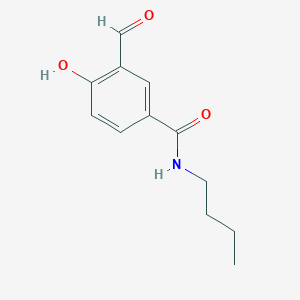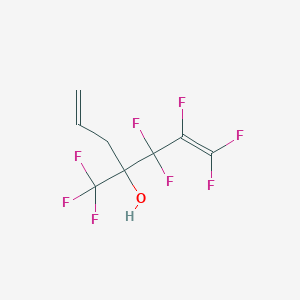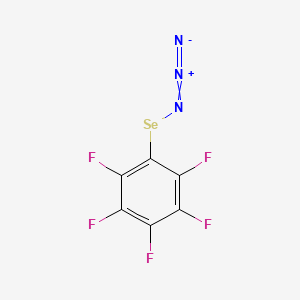
Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- is an organic compound with a complex structure It consists of a benzene ring substituted with two dodecyloxy groups at the 1 and 4 positions, and two ethenyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- typically involves multiple steps. One common method starts with the preparation of Benzene, 1,4-bis(dodecyloxy)-2,5-bis[2-(trimethylsilyl)ethynyl]-. This intermediate is then subjected to desilylation to yield the final product . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ethenyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- has several scientific research applications:
Materials Science: The compound’s unique structure makes it suitable for creating advanced materials with specific electronic properties.
Polymer Chemistry: It is used in the synthesis of donor-acceptor polymers, which have applications in various electronic devices.
Mecanismo De Acción
The mechanism by which Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- exerts its effects is primarily related to its ability to participate in π-conjugation. This allows for efficient electron delocalization, which is crucial for its role in organic electronics. The molecular targets and pathways involved include interactions with other π-conjugated systems and the formation of charge-transfer complexes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(decyloxy)benzene: Similar in structure but with shorter alkoxy chains.
1,4-Bis(dodecyloxy)benzene: Lacks the ethenyl groups, making it less reactive in certain applications.
Uniqueness
Benzene, 1,4-bis(dodecyloxy)-2,5-diethenyl- is unique due to the presence of both long alkoxy chains and ethenyl groups. This combination imparts specific electronic properties that are advantageous in organic electronics and materials science.
Propiedades
Número CAS |
209050-49-7 |
|---|---|
Fórmula molecular |
C34H58O2 |
Peso molecular |
498.8 g/mol |
Nombre IUPAC |
1,4-didodecoxy-2,5-bis(ethenyl)benzene |
InChI |
InChI=1S/C34H58O2/c1-5-9-11-13-15-17-19-21-23-25-27-35-33-29-32(8-4)34(30-31(33)7-3)36-28-26-24-22-20-18-16-14-12-10-6-2/h7-8,29-30H,3-6,9-28H2,1-2H3 |
Clave InChI |
RQJDECFGRLNGSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=C(C=C1C=C)OCCCCCCCCCCCC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)

![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)


![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)

![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)


